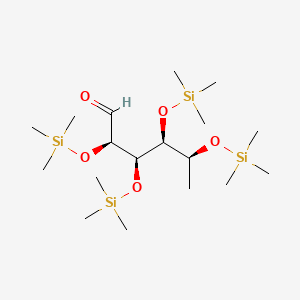
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar found in many plants and some bacteria. The TMS (trimethylsilyl) group is used to protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze using techniques such as gas chromatography and mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal typically involves the protection of the hydroxyl groups of L-rhamnose with trimethylsilyl groups. This can be achieved by reacting L-rhamnose with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the TMS groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The TMS groups can be oxidized to form silanols.
Reduction: The TMS groups can be reduced back to the original hydroxyl groups.
Substitution: The TMS groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for the oxidation of TMS groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of TMS groups.
Substitution: Reagents such as halogenated silanes or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TMS groups can yield silanols, while reduction can regenerate the original hydroxyl groups of L-rhamnose .
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of carbohydrates.
Medicine: Investigated for its potential use in drug delivery systems and as a component of vaccines.
Industry: Used in the production of biosurfactants and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal involves the interaction of its trimethylsilyl groups with various molecular targets. The TMS groups protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze. In biological systems, the TMS groups can be removed to release the active L-rhamnose, which can then participate in glycosylation reactions and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Fucose, 4TMS derivative: Similar in structure to (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal but derived from L-fucose.
Mannose, 6-deoxy-2,3,4,5-tetrakis-O-(trimethylsilyl)-, L-: Another TMS derivative of a deoxy sugar.
Uniqueness
This compound is unique due to its specific structure and the presence of trimethylsilyl groups, which provide stability and facilitate analysis. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
19127-15-2 |
|---|---|
Molekularformel |
C18H44O5Si4 |
Molekulargewicht |
452.885 |
IUPAC-Name |
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal |
InChI |
InChI=1S/C18H44O5Si4/c1-15(20-24(2,3)4)17(22-26(8,9)10)18(23-27(11,12)13)16(14-19)21-25(5,6)7/h14-18H,1-13H3/t15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
HZBOSAPUGYAKKA-XSLAGTTESA-N |
SMILES |
CC(C(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


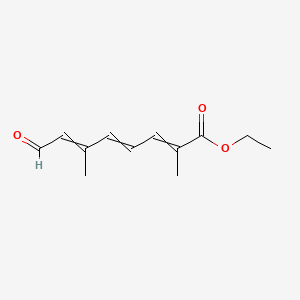
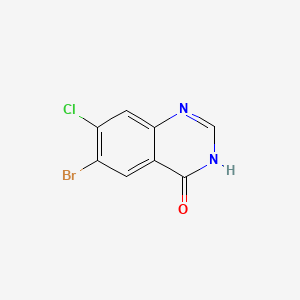
![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)
![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)
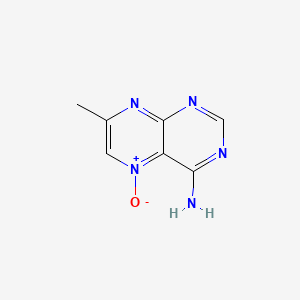

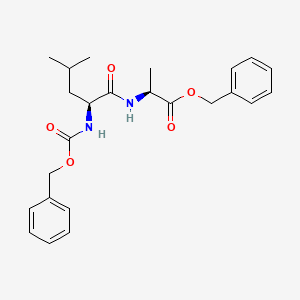
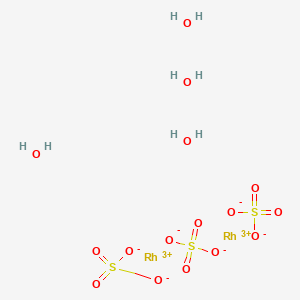
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B579090.png)
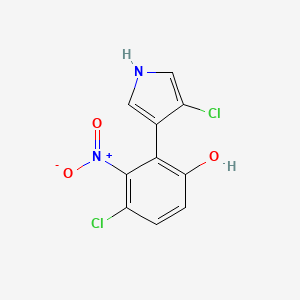
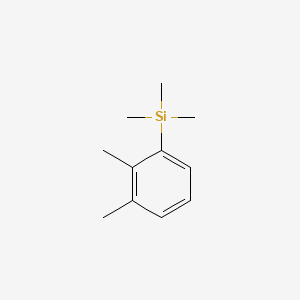
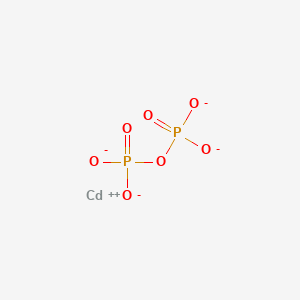
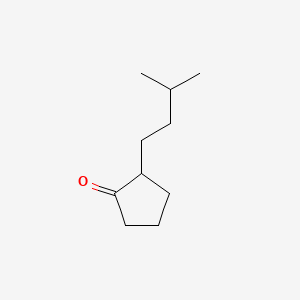
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
